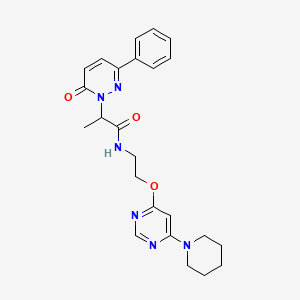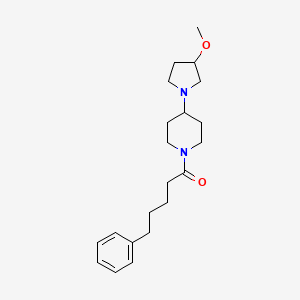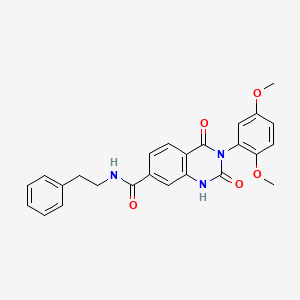![molecular formula C27H25ClN6O2S B2864465 7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893786-91-9](/img/structure/B2864465.png)
7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C27H25ClN6O2S and its molecular weight is 533.05. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Enhanced Anticancer Activities : A study on novel 4-aminoquinoline derivatives, which include structures similar to 7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline, highlighted their potential as anticancer agents. These compounds demonstrated significant cytotoxic effects against breast tumor cell lines, indicating their promise for further development as cancer therapies. The compound identified as VR23 showed potent effects across a wide range of cancers, suggesting a potentially lower toxicity to normal cells due to its selective action (Solomon, Pundir, & Lee, 2019).
Design and Biological Evaluation : Another study focused on the design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. These compounds were found to exhibit significant antiproliferative activities against various cancer cell lines, including A549, HepG2, K562, and PC-3. Notably, one derivative demonstrated excellent activity, comparable to the control drug gefitinib, especially in inhibiting cell migration and inducing apoptosis in cancer cells (Li et al., 2020).
Antibacterial and Antifungal Activities
Antimicrobial Activities : Research into pyrazoline and pyrazole derivatives, including those related to the 7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline structure, has shown promising antibacterial and antifungal properties. Compounds synthesized from α,β-unsaturated ketones exhibited significant antimicrobial activity against common pathogens such as E. coli, P. aeruginosa, S. aureus, and C. albicans, suggesting potential applications in developing new antimicrobial agents (Hassan, 2013).
Synthesis and Antimicrobial Activities : A study on the synthesis of novel 1,2,4-triazole derivatives further explored the antimicrobial potential of such compounds. These derivatives, synthesized through reactions of various ester ethoxycarbonylhydrazones with primary amines, were screened for antimicrobial activities. Some displayed good to moderate activities against test microorganisms, highlighting the versatility of the quinazoline framework in creating effective antimicrobial agents (Bektaş et al., 2007).
properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O2S/c1-18-8-9-19(2)24(16-18)32-12-14-33(15-13-32)25-22-17-20(28)10-11-23(22)34-26(29-25)27(30-31-34)37(35,36)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSXFDJDKIYSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-((5-((pyridin-2-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2864387.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864388.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2864391.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)


![benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine](/img/structure/B2864399.png)
